molecular formula C14H26O B065356 (Z)-8-Tetradecenal CAS No. 169054-69-7

(Z)-8-Tetradecenal

Cat. No.: B065356
CAS No.: 169054-69-7
M. Wt: 210.36 g/mol
InChI Key: ANJAOCICJSRZSR-AATRIKPKSA-N
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Description

(Z)-8-Tetradecenal is an organic compound classified as an aldehyde. It is characterized by a long carbon chain with a double bond in the Z-configuration at the eighth carbon atom. This compound is known for its role in various biological processes and its presence in natural products, particularly pheromones.

Preparation Methods

Synthetic Routes and Reaction Conditions: (Z)-8-Tetradecenal can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction typically requires a strong base such as sodium hydride and is conducted under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, this compound is often produced through the hydroformylation of alkenes followed by selective hydrogenation. This method allows for the large-scale production of the compound with high purity and yield.

Chemical Reactions Analysis

Types of Reactions: (Z)-8-Tetradecenal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form (Z)-8-Tetradecenoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to (Z)-8-Tetradecenol using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Grignard reagents in dry ether.

Major Products Formed:

    Oxidation: (Z)-8-Tetradecenoic acid.

    Reduction: (Z)-8-Tetradecenol.

    Substitution: Various substituted alkenes depending on the nucleophile used.

Scientific Research Applications

Chemistry: (Z)-8-Tetradecenal is used as a starting material in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound is studied for its role as a pheromone in insects. It is used to understand insect behavior and to develop pest control strategies.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs targeting specific biological pathways.

Industry: In the fragrance industry, this compound is used as a component in the formulation of perfumes and other scented products due to its pleasant odor.

Mechanism of Action

(Z)-8-Tetradecenal exerts its effects primarily through its interaction with specific receptors in biological systems. In insects, it binds to pheromone receptors, triggering behavioral responses such as mating or aggregation. The molecular targets and pathways involved include the activation of G-protein coupled receptors and subsequent signal transduction cascades.

Comparison with Similar Compounds

    (E)-8-Tetradecenal: The E-isomer of 8-Tetradecenal, differing in the configuration of the double bond.

    (Z)-9-Tetradecenal: Another isomer with the double bond at the ninth carbon atom.

    (Z)-8-Tetradecenol: The alcohol derivative of (Z)-8-Tetradecenal.

Uniqueness: this compound is unique due to its specific configuration and its role as a pheromone in certain insect species. This specificity makes it a valuable compound for studying insect behavior and developing targeted pest control methods.

Properties

CAS No.

169054-69-7

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

(E)-tetradec-9-enal

InChI

InChI=1S/C14H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,14H,2-4,7-13H2,1H3/b6-5+

InChI Key

ANJAOCICJSRZSR-AATRIKPKSA-N

SMILES

CCCCCC=CCCCCCCC=O

Isomeric SMILES

CCCC/C=C/CCCCCCCC=O

Canonical SMILES

CCCCC=CCCCCCCCC=O

boiling_point

295.00 to 299.00 °C. @ 760.00 mm Hg

density

0.833-0.845

physical_description

Clear liquid;  Fruity, citrusy aroma

solubility

Soluble in water
Soluble (in ethanol)

Synonyms

(Z)-8-TETRADECENAL

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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